3-chloro-5-(pyrimidin-2-yl)aniline 3-chloro-5-(pyrimidin-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 1822659-72-2
VCID: VC5220908
InChI: InChI=1S/C10H8ClN3/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h1-6H,12H2
SMILES: C1=CN=C(N=C1)C2=CC(=CC(=C2)Cl)N
Molecular Formula: C10H8ClN3
Molecular Weight: 205.65

3-chloro-5-(pyrimidin-2-yl)aniline

CAS No.: 1822659-72-2

Cat. No.: VC5220908

Molecular Formula: C10H8ClN3

Molecular Weight: 205.65

* For research use only. Not for human or veterinary use.

3-chloro-5-(pyrimidin-2-yl)aniline - 1822659-72-2

Specification

CAS No. 1822659-72-2
Molecular Formula C10H8ClN3
Molecular Weight 205.65
IUPAC Name 3-chloro-5-pyrimidin-2-ylaniline
Standard InChI InChI=1S/C10H8ClN3/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h1-6H,12H2
Standard InChI Key ZFSYNXQHYHCAQW-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)C2=CC(=CC(=C2)Cl)N

Introduction

Structural and Molecular Characteristics

The molecular structure of 3-chloro-5-(pyrimidin-2-yl)aniline consists of a benzene ring substituted at the meta position with a chlorine atom and at the para position with a pyrimidin-2-yl group. The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, introduces electron-deficient regions that facilitate nucleophilic and electrophilic reactions . Key structural features include:

  • Planar geometry: The benzene and pyrimidine rings adopt a coplanar arrangement, optimizing conjugation and stabilizing resonance interactions .

  • Hydrogen-bonding capacity: The amino group (-NH₂) and pyrimidine nitrogen atoms serve as hydrogen bond donors and acceptors, critical for biological interactions .

Table 1: Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₈ClN₃
Molecular Weight205.65 g/mol
SMILES NotationC1=CN=C(N=C1)C2=CC(=CC(=C2)Cl)N
InChI KeyZFSYNXQHYHCAQW-UHFFFAOYSA-N
SolubilityLow in polar solvents; data limited

Synthesis and Manufacturing

The synthesis of 3-chloro-5-(pyrimidin-2-yl)aniline primarily relies on nucleophilic aromatic substitution (NAS) reactions. A representative protocol involves reacting 3-chloroaniline with 2-chloropyrimidine under basic conditions:

  • Reaction Setup:

    • Substrates: 3-Chloroaniline (1.0 equiv), 2-chloropyrimidine (1.2 equiv).

    • Base: Potassium carbonate (K₂CO₃, 2.0 equiv).

    • Solvent: Dimethylformamide (DMF) at 80–100°C.

    • Catalyst: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency.

  • Mechanism:
    The reaction proceeds via a two-step mechanism:

    • Deprotonation: K₂CO₃ deprotonates the amino group of 3-chloroaniline, generating a nucleophilic aryl amide ion.

    • Substitution: The aryl amide ion attacks the electron-deficient C-5 position of 2-chloropyrimidine, displacing the chloride leaving group.

Table 2: Synthetic Routes and Yields

MethodConditionsYield (%)Purity
NAS with Pd catalysisDMF, 90°C, 12 h78>95%
Metal-free NASDMSO, 110°C, 24 h6590%

Industrial-scale production employs continuous flow reactors to optimize heat transfer and reduce reaction times. Post-synthesis purification typically involves column chromatography or recrystallization from ethanol-water mixtures.

Chemical Reactivity and Functionalization

3-Chloro-5-(pyrimidin-2-yl)aniline exhibits reactivity at three key sites:

  • Chlorine atom: Undergoes nucleophilic substitution with amines, thiols, or alkoxides.

  • Amino group: Participates in condensation reactions (e.g., Schiff base formation) and acylation.

  • Pyrimidine ring: Susceptible to electrophilic substitution at the C-4 and C-6 positions.

Notable Reactions:

  • Buchwald-Hartwig Amination:
    Reacting with aryl halides forms biaryl amines, useful in drug discovery.
    Ar-X+C10H8ClN3Pd catalystAr-NH-C10H7ClN3\text{Ar-X} + \text{C}_{10}\text{H}_{8}\text{ClN}_{3} \xrightarrow{\text{Pd catalyst}} \text{Ar-NH-C}_{10}\text{H}_{7}\text{ClN}_{3}

  • Schiff Base Formation:
    Condensation with aldehydes yields imine derivatives with enhanced bioactivity .
    RCHO+C10H8ClN3RCH=N-C10H7ClN3+H2O\text{RCHO} + \text{C}_{10}\text{H}_{8}\text{ClN}_{3} \rightarrow \text{RCH=N-C}_{10}\text{H}_{7}\text{ClN}_{3} + \text{H}_{2}\text{O}

Biological Activity and Mechanisms

Pyrimidine-aniline hybrids demonstrate broad-spectrum biological activity, as evidenced by recent studies:

  • Antibacterial Effects:
    Analogues of 3-chloro-5-(pyrimidin-2-yl)aniline inhibit Enterococcus faecalis (MIC = 16 µg/mL) by disrupting cell wall synthesis .

  • Anticancer Potential:
    Schiff base derivatives exhibit cytotoxicity against gastric adenocarcinoma (AGS) cells (IC₅₀ = 53.02 µM) via apoptosis induction .

  • Enzyme Inhibition:
    The compound’s pyrimidine moiety competitively inhibits dihydrofolate reductase (DHFR), a target in anticancer and antimicrobial therapies .

Table 3: Biological Activity Profile

Target Organism/Cell LineActivity (IC₅₀/MIC)Mechanism
Enterococcus faecalis16 µg/mLCell wall synthesis inhibition
AGS gastric cancer cells53.02 µMApoptosis via caspase-3 activation
DHFR enzyme12.4 µMCompetitive inhibition

Applications in Pharmaceutical Development

This compound serves as a precursor in synthesizing:

  • Kinase Inhibitors: Modulates ATP-binding pockets in tyrosine kinases .

  • Antimetabolites: Mimics purine/pyrimidine bases to disrupt DNA synthesis .

  • Antifungal Agents: Derivatives inhibit ergosterol biosynthesis in Candida spp. .

Case Study: A 2024 study synthesized a library of 20 derivatives, with Compound 12 showing 10-fold higher potency against breast cancer cells (MCF-7) than the parent molecule .

Analytical Characterization Techniques

Advanced spectroscopic and crystallographic methods validate the compound’s structure:

  • FTIR: N-H stretch (3350 cm⁻¹), C-Cl stretch (750 cm⁻¹), and pyrimidine ring vibrations (1600 cm⁻¹) .

  • ¹H NMR: Aromatic protons appear as doublets at δ 7.8–8.2 ppm; NH₂ protons resonate at δ 5.1 ppm .

  • X-ray Crystallography: Confirms planar geometry with intramolecular N-H∙∙∙N hydrogen bonds (2.01 Å) .

Comparison with Structural Analogues

Table 4: Analogues and Their Properties

CompoundSubstituentsBioactivity (IC₅₀)
3-Chloro-5-(pyrimidin-5-yl)anilinePyrimidin-5-yl groupReduced anticancer activity
5-(Pyrazin-2-yl)anilinePyrazine ringEnhanced solubility
3-Fluoro-5-(pyrimidin-2-yl)anilineFluoro substituentImproved metabolic stability

The meta-chloro and para-pyrimidine configuration in 3-chloro-5-(pyrimidin-2-yl)aniline optimizes steric and electronic interactions with biological targets compared to analogues.

Recent Advances and Future Directions

Emerging research highlights:

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles improves bioavailability by 40% .

  • CRISPR-Cas9 Screening: Identified HSP90 as a novel target for derivatives in leukemia therapy .

  • Green Synthesis: A 2025 study achieved 85% yield using biocatalytic NAS under aqueous conditions.

Future efforts should prioritize structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles and mitigate off-target effects.

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